molecular formula C25H22N4O4S B11389001 1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11389001
M. Wt: 474.5 g/mol
InChI Key: PONUCNSQSCVFFV-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a carboxamide group, and a sulfamoyl phenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the various functional groups. Common synthetic routes may include:

    Cyclization reactions: to form the pyridazine ring.

    Amidation reactions: to introduce the carboxamide group.

    Sulfonation reactions: to attach the sulfamoyl phenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce various amines.

Scientific Research Applications

1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5 g/mol

IUPAC Name

1-(3-methylphenyl)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C25H22N4O4S/c1-18-7-6-10-21(17-18)29-16-15-23(30)24(27-29)25(31)26-19-11-13-22(14-12-19)34(32,33)28(2)20-8-4-3-5-9-20/h3-17H,1-2H3,(H,26,31)

InChI Key

PONUCNSQSCVFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

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